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Compound of Interest

Compound Name: Trimethyl(triethylamine)aluminium

Cat. No.: B12655106

Disclaimer: This document presents a theoretical overview of the
Trimethyl(triethylamine)aluminium adduct. Due to a lack of direct experimental or
computational studies on this specific complex in the available literature, the information
presented herein is an extrapolation based on the known properties of its constituent
molecules, Trimethylaluminium (TMA) and Triethylamine (TEA), and established principles of
coordination chemistry.

Introduction

Trimethylaluminium (TMA), a dimeric organoaluminium compound with the formula Alz (CHs)s,
IS a potent Lewis acid due to the electron-deficient nature of the aluminium centers.[1] This
inherent acidity drives its reactivity towards Lewis bases. Triethylamine (TEA), N(CH2CHs)s, is
a common tertiary amine that possesses a lone pair of electrons on the nitrogen atom,
rendering it a Lewis base.[2] The interaction between TMA and TEA is expected to result in the
formation of a stable Lewis acid-base adduct, Trimethyl(triethylamine)aluminium, [(CHs)sAl-
N(CH2CHs)s]. This whitepaper provides a theoretical examination of this adduct, including its
formation, proposed structure, and predicted properties based on the characteristics of its
precursors.

Reactant Properties
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A summary of the key quantitative data for Trimethylaluminium and Triethylamine is presented
below.

Table 1: Physicochemical and Structural Data of

Trimethylaluminium (TMA)

Property Value Reference
Molecular Formula (monomer) Al(CHs)3 [1]
Molecular Formula (dimer) Al2(CHs)s [1]

Molar Mass (monomer) 72.09 g/mol

Appearance Colorless liquid [1]

Al-C (terminal) distance

. 1.97 A [1]
(dimer)
Al-C (bridging) distance

) (bridging) 2.14 A [1]
(dimer)
C-Al-C angle (terminal, dimer) ~124° [3]
Al-C-Al angle (bridging, dimer) ~74° [3]
Standard Enthalpy of

) -86.5 + 4.8 kJ/mol [4]15]
Formation (gas, monomer)
Standard Enthalpy of
-149.7 + 4.5 kJ/mol [6]

Formation (liquid, dimer)

Table 2: Physicochemical and Structural Data of
Triethylamine (TEA)
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Property Value Reference
Molecular Formula N(CzHs)3 [2]
Molar Mass 101.19 g/mol [2]
Appearance Colorless liquid [2]

C-N bond length

1.47 pm (in trimethylamine)

[7]

C-N-C bond angle

108° (in trimethylamine)

[7]

pKa of conjugate acid

10.75

[2]

Standard Enthalpy of

Formation (liquid)

-169 kJ/mol

[2]

Theoretical Adduct Formation and Structure

The formation of the Trimethyl(triethylamine)aluminium adduct is a classic Lewis acid-base

reaction. The electron-deficient aluminium atom of the TMA monomer acts as the electron

acceptor (Lewis acid), and the nitrogen atom of TEA, with its lone pair of electrons, acts as the

electron donor (Lewis base). In solution, TMA exists as a dimer, Alz(CHs)s, which is in

equilibrium with the monomeric form, AI(CHs)s. The reaction with TEA is expected to shift this

equilibrium towards the monomer as it is consumed to form the adduct.

Al(CHs)s
(Trimethylaluminium - Lewis Acid)

N(C2Hs)3

(Triethylamine - Lewis Base)

Donated electron pair

Product

(CHs)sAI-N(C2H5s)3
(Adduct)

Click to download full resolution via product page

Caption: Formation of the Trimethyl(triethylamine)aluminium adduct.

The predicted molecular structure of the adduct will feature a tetrahedral geometry around the

aluminium atom and a distorted tetrahedral geometry around the nitrogen atom. The Al-N
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dative bond is the central feature of this adduct.

Caption: Proposed molecular structure of Trimethyl(triethylamine)aluminium.

Proposed Experimental Protocol for Adduct
Synthesis

While a specific protocol for the synthesis of Trimethyl(triethylamine)aluminium is not
available in the searched literature, a general procedure can be adapted from the synthesis of
similar TMA adducts, such as the TMA-THF adduct.[3][8] All manipulations should be
performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or
glovebox techniques due to the pyrophoric nature of trimethylaluminium.

Materials:

o Trimethylaluminium (TMA), typically as a solution in a hydrocarbon solvent (e.g., heptane or
toluene).

o Triethylamine (TEA), freshly distilled.
e Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane or toluene).

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve a known amount of
trimethylaluminium solution in the anhydrous solvent.

e Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling
bath.

+ Slowly add a stoichiometric equivalent of triethylamine dropwise to the stirred TMA solution.

» After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for several hours.

e The solvent can be removed under vacuum to yield the adduct, which may be a liquid or a
solid.
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o Characterization of the product would typically involve multinuclear NMR spectroscopy (*H,
13C, 27Al) and potentially single-crystal X-ray diffraction if suitable crystals can be obtained.

Start: Inert Atmosphere

Dissolve TMA in anhydrous solvent

:

Cool solution

:

Add TEA dropwise

:

Warm to room temperature and stir

:

Isolate product (remove solvent)

:

Characterize product (NMR, X-ray)

Click to download full resolution via product page

Caption: Proposed experimental workflow for adduct synthesis.
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Conclusion

The formation of a stable 1:1 adduct between trimethylaluminium and triethylamine is
theoretically highly favorable. This whitepaper has provided a foundational, albeit theoretical,
guide to the properties, structure, and synthesis of Trimethyl(triethylamine)aluminium.
Further experimental and computational studies are necessary to fully elucidate the precise
structural parameters, thermodynamic stability, and reactivity of this adduct. Such research
would be valuable for professionals in organometallic chemistry, materials science, and
catalysis, where precise control of Lewis acidity and reactivity is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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